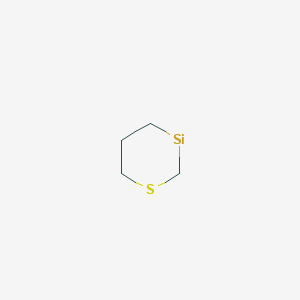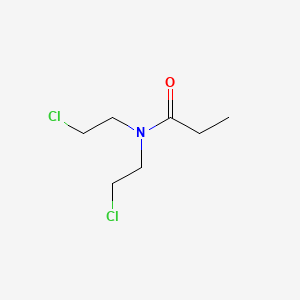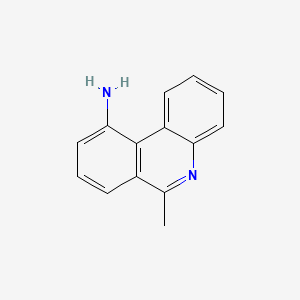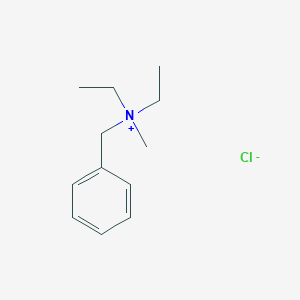
N-Benzyl-N-ethyl-N-methylethanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-ethyl-N-methylethanaminium chloride: is a quaternary ammonium compound with the molecular formula C12H20ClN . This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-N-methylethanaminium chloride typically involves the quaternization of N-Benzyl-N-ethyl-N-methylethanamine with a suitable alkylating agent, such as methyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:
N-Benzyl-N-ethyl-N-methylethanamine+Methyl chloride→N-Benzyl-N-ethyl-N-methylethanaminium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-ethyl-N-methylethanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, the compound can be oxidized to form corresponding oxides.
Reduction Reactions: It can also undergo reduction reactions to yield different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products include substituted ammonium salts.
Oxidation Reactions: The products are usually oxides or hydroxylated derivatives.
Reduction Reactions: The primary products are reduced amine derivatives.
Applications De Recherche Scientifique
N-Benzyl-N-ethyl-N-methylethanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.
Industry: The compound is utilized in the production of surfactants, disinfectants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-ethyl-N-methylethanaminium chloride involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can interact with specific proteins, altering their function and activity. The molecular targets include membrane-bound enzymes and ion channels, which are crucial for maintaining cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N-methylethanolamine: A related compound with similar structural features but different functional groups.
N-Benzyl-N-ethyl-N-methylamine: Another quaternary ammonium compound with comparable properties.
Uniqueness
N-Benzyl-N-ethyl-N-methylethanaminium chloride is unique due to its specific combination of benzyl, ethyl, and methyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from other similar compounds.
Propriétés
Numéro CAS |
5197-81-9 |
|---|---|
Formule moléculaire |
C12H20ClN |
Poids moléculaire |
213.75 g/mol |
Nom IUPAC |
benzyl-diethyl-methylazanium;chloride |
InChI |
InChI=1S/C12H20N.ClH/c1-4-13(3,5-2)11-12-9-7-6-8-10-12;/h6-10H,4-5,11H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
MJFAFTCWHINPPV-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


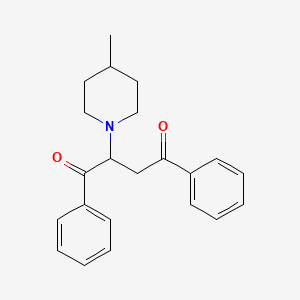
![2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14745796.png)
![(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol](/img/structure/B14745804.png)
![5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole](/img/structure/B14745805.png)
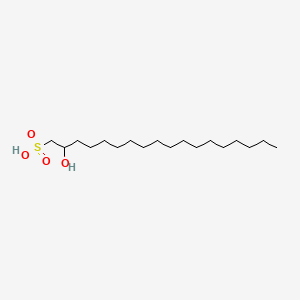
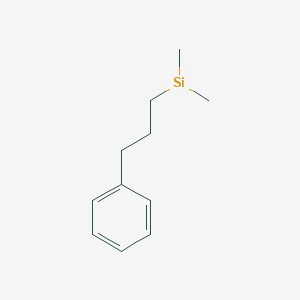
![3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane](/img/structure/B14745845.png)
![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)
